2-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Description
2-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.16132849 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of HMS3511I01 is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
It is known that α1-ars are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . HMS3511I01, being an antagonist, likely binds to these receptors and inhibits their activation, thereby modulating the physiological responses mediated by these receptors.
Biochemical Pathways
The biochemical pathways affected by HMS3511I01 are likely related to the signaling pathways downstream of the α1-ARs. These pathways play crucial roles in various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (adme) calculations identified promising lead compounds . This suggests that HMS3511I01 may have acceptable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of HMS3511I01’s action would likely be the inhibition of the physiological responses mediated by the α1-ARs. This could include the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, potentially leading to effects such as lowered blood pressure or relief from symptoms of benign prostatic hyperplasia .
Biochemical Analysis
Dosage Effects in Animal Models
The effects of different dosages of 2-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide in animal models have not been reported . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-5-12-23(13-6-18)32(29,30)27-15-3-4-20-17-21(9-14-24(20)27)26-25(28)16-19-7-10-22(31-2)11-8-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNYJSWVEMLSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.